BIS THF Nitro Derivative 2

Chiral chromatography Diastereomer separation Reference standard qualification

BIS THF Nitro Derivative 2 (CAS 252873-01-1) is the (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate reference standard for Darunavir ANDA impurity profiling. Its distinct InChIKey ULTSJNOQNKVDBM-QJPTWQEYSA-N ensures unambiguous chromatographic identification, unlike diastereomers BIS THF Nitro Derivative 1 (3S,3aR,6aS; CAS 288296-64-0) and Darunavir Impurity 31 (3R,3aS,6aR; CAS 192725-55-6). Substituting stereoisomers compromises method specificity, risks peak misidentification, and invites regulatory rejection. This standard enables robust HPLC/UPLC method validation and stability-indicating assays under ICH conditions. Supplied with full characterization data (NMR, HPLC, MS) compliant with regulatory guidelines. Store at 2–8°C protected from light.

Molecular Formula C13H13NO7
Molecular Weight 295.24
CAS No. 252873-01-1
Cat. No. B600892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIS THF Nitro Derivative 2
CAS252873-01-1
Synonyms(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid
Molecular FormulaC13H13NO7
Molecular Weight295.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BIS THF Nitro Derivative 2 (CAS 252873-01-1) Reference Standard: Identity, Class, and Procurement Baseline


BIS THF Nitro Derivative 2 (CAS 252873-01-1), systematically named (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate, is a fully characterized, stereochemically defined bis-tetrahydrofuran (bis-THF) nitro-derivative supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications. Its primary documented role is as a process-related impurity and synthetic intermediate in the manufacture of the HIV-1 aspartyl protease inhibitor Darunavir [1]. The compound belongs to a family of bis-THF 4-nitrophenyl carbonate esters that serve as activated intermediates for coupling the bis-THF P2 ligand to the core sulfonamide scaffold of darunavir-class inhibitors. Commercially available from multiple reputable vendors, it is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard in Abbreviated New Drug Application (ANDA) submissions and commercial quality control workflows [2].

Why Generic Substitution of Bis-THF Nitro Derivative Impurities Is Not Advisable: Stereochemical and Regulatory Differentiation


Bis-THF nitro derivative impurity standards are not interchangeable because they differ fundamentally in stereochemical configuration at the bis-THF ring junction, producing diastereomers with distinct chromatographic retention behavior and potential differential regulatory acceptance. BIS THF Nitro Derivative 2 possesses the (3S,3aS,6aR) absolute configuration, distinguishing it from closely related compounds such as BIS THF Nitro Derivative 1 (3S,3aR,6aS; CAS 288296-64-0) and Darunavir Impurity 31 (3R,3aS,6aR; CAS 192725-55-6) [1][2]. These stereochemical differences, while not captured by 2D topological descriptors such as molecular weight (all 295.24 g/mol), XLogP3 (all 2.0), or hydrogen bond acceptor count (all 7), manifest in differential InChIKey values—the target compound yields ULTSJNOQNKVDBM-QJPTWQEYSA-N, compared to ULTSJNOQNKVDBM-UTUOFQBUSA-N for Derivative 1 and ULTSJNOQNKVDBM-SDDRHHMPSA-N for Impurity 31 [1][2][3]. In the context of ANDA submissions, where impurity profiling must demonstrate specific, validated chromatographic separation of each process-related impurity from the active pharmaceutical ingredient and from each other, substitution of one stereoisomeric reference standard for another can compromise method specificity, lead to misidentification of impurity peaks, and risk regulatory rejection. The intended use of BIS THF Nitro Derivative 2 is explicitly documented as a reference standard for analytical method development and QC in Darunavir production, and these applications require exact stereochemical matching to the impurity species generated in the actual manufacturing process [4].

BIS THF Nitro Derivative 2 (CAS 252873-01-1): Quantitative Differential Evidence for Procurement Selection


Stereochemical Configuration as the Primary Differentiator Against BIS THF Nitro Derivative 1 and Darunavir Impurity 31

BIS THF Nitro Derivative 2 possesses the (3S,3aS,6aR) absolute configuration at the three stereogenic centers of the bis-THF ring, a configuration that is stereochemically distinct from two commercially available comparator impurities: BIS THF Nitro Derivative 1 (3S,3aR,6aS; CAS 288296-64-0) and Darunavir Impurity 31 (3R,3aS,6aR; CAS 192725-55-6) [1][2][3]. This stereochemical difference produces unique InChIKey values for each compound: the target compound InChIKey is ULTSJNOQNKVDBM-QJPTWQEYSA-N, compared to ULTSJNOQNKVDBM-UTUOFQBUSA-N for Derivative 1 and ULTSJNOQNKVDBM-SDDRHHMPSA-N for Impurity 31. All three compounds share identical molecular formula (C13H13NO7), molecular weight (295.24 g/mol), XLogP3 (2.0), hydrogen bond acceptor count (7), and rotatable bond count (4), meaning they cannot be distinguished by standard 2D molecular descriptors [1][2][3]. Direct head-to-head chromatographic retention time data for these three diastereomers under a single validated method is not currently available in the public domain. However, general impurity profiling studies for Darunavir drug substance confirm that structurally related process impurities with similar molecular weights require carefully optimized gradient HPLC or UPLC conditions to achieve baseline resolution (Rs ≥ 1.5) [4].

Chiral chromatography Diastereomer separation Reference standard qualification HIV protease inhibitor impurity profiling

Computed Physicochemical Property Parity with Analogs: No Lipophilicity or H-Bonding Advantage

Using PubChem-computed molecular descriptors, BIS THF Nitro Derivative 2 (CAS 252873-01-1) exhibits an XLogP3 of 2.0, hydrogen bond acceptor count of 7, hydrogen bond donor count of 0, rotatable bond count of 4, and topological polar surface area (TPSA) of 83.1 Ų [1]. These values are identical to those computed for BIS THF Nitro Derivative 1 (CAS 288296-64-0) and Darunavir Impurity 31 (CAS 192725-55-6) [2][3]. This parity confirms that the three compounds share identical 2D molecular graphs and differ only in the spatial arrangement of atoms at the stereogenic carbons. Consequently, no differentiation can be made on the basis of lipophilicity, hydrogen bonding capacity, or molecular flexibility—properties that are often used to distinguish compounds for procurement. ChemSRC additionally reports a computed density of 1.5 ± 0.1 g/cm³, boiling point of 461.3 ± 45.0 °C at 760 mmHg, and flash point of 210.7 ± 30.7 °C for the target compound [4].

Lipophilicity Hydrogen bonding Molecular descriptor analysis Comparability assessment

Validated Application Scope: ANDA-Compliant Reference Standard Use Supported by Vendor Documentation

BIS THF Nitro Derivative 2 is explicitly designated by multiple independent vendors as a reference standard suitable for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production quality control of Darunavir [1][2][3]. These vendors further state that the product is supplied with detailed characterization data compliant with regulatory guidelines, and that pharmacopeial traceability against USP or EP standards can be provided based on feasibility [1]. This documented suitability for regulatory-facing applications is not a generic claim applicable to all bis-THF nitro derivatives; it is tied to the specific CAS number 252873-01-1 and the associated (3S,3aS,6aR) stereochemical identity. The related compound BIS THF Nitro Derivative 1 (CAS 288296-64-0) carries analogous vendor documentation but corresponds to a different stereoisomer and thus a different impurity species [4]. Coompo Research Chemicals specifies a purity of 98% with solubility in chloroform, dichloromethane, and DMSO, and recommends storage at 2–8 °C protected from air and light, refrigerated or frozen [5].

ANDA Method validation Quality control Pharmacopeial traceability

Patent-Documented Role as Process Impurity Intermediate: Darunavir Synthetic Pathway Specificity

Patent literature, specifically PCT International Application WO 2000047551, establishes that 4-nitrophenyl carbonate esters of bis-THF alcohols serve as activated intermediates for coupling the bis-THF P2 ligand to sulfonamide-containing pharmacophores in the synthesis of HIV aspartyl protease inhibitors, including Darunavir [1]. The target compound, (3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid, is identified by multiple authoritative sources as a specific impurity of bis-THF-derived compounds within this class [2][3]. Unlike the closely related (3R,3aS,6aR) diastereomer (Darunavir Impurity 31), which corresponds to the stereochemistry of the Darunavir P2 ligand itself, the (3S,3aS,6aR) configuration of BIS THF Nitro Derivative 2 represents a stereochemical variant that may arise from epimerization at the C-3 position during synthesis, making it a distinct and separately monitorable process impurity .

Darunavir synthesis Process impurity HIV protease inhibitor Carbonate coupling intermediate

BIS THF Nitro Derivative 2 (CAS 252873-01-1): Evidence-Aligned Application Scenarios for Procurement


Method Development and Validation for Darunavir Impurity Profiling in ANDA Submissions

BIS THF Nitro Derivative 2 is optimized for use as a reference standard in the development and validation of HPLC or UPLC methods that quantify process-related impurities in Darunavir drug substance and finished dosage forms. Its exact (3S,3aS,6aR) stereochemistry ensures correct identification of the specific impurity peak corresponding to this diastereomer, which is distinct from the (3R,3aS,6aR) native Darunavir P2 ligand stereochemistry [1]. Multiple independent vendors supply the compound with detailed characterization data compliant with regulatory guidelines, facilitating its direct incorporation into ANDA-quality method validation protocols [2][3].

System Suitability Testing for Chiral Chromatographic Separation of Bis-THF Diastereomers

BIS THF Nitro Derivative 2, alongside its diastereomeric counterparts BIS THF Nitro Derivative 1 (CAS 288296-64-0) and Darunavir Impurity 31 (CAS 192725-55-6), can be used to validate the resolving power of chiral or achiral chromatographic methods intended to separate structurally similar bis-THF nitro carbonate impurities. The three compounds share identical molecular formulas and 2D computed descriptors but differ in stereochemistry, making them an ideal test set for demonstrating chromatographic selectivity [1][2][3]. Published impurity profiling methods for Darunavir have demonstrated that baseline resolution of multiple process impurities is achievable using optimized gradient RP-HPLC or UPLC-MS/MS conditions [4].

Stability-Indicating Method Development for Darunavir Drug Product

BIS THF Nitro Derivative 2 serves as a reference marker in stability-indicating analytical methods designed to detect degradation products and process impurities in Darunavir tablets under ICH stress conditions (hydrolytic, oxidative, thermal, photolytic). Its unique stereochemical identity and stability under recommended storage conditions (2–8 °C, protected from air and light) make it a reliable standard for quantifying this specific impurity species in long-term and accelerated stability studies [1][2]. The compound's solubility in chloroform, dichloromethane, and DMSO facilitates preparation of standard solutions at concentrations suitable for typical impurity limit tests [3].

Synthetic Intermediate for Structure-Activity Relationship Studies of HIV Protease Inhibitors

Beyond its role as an impurity standard, BIS THF Nitro Derivative 2 functions as an activated carbonate ester that can be employed as a synthetic intermediate for the preparation of Darunavir analogs and other bis-THF-containing HIV protease inhibitors. The patent literature establishes that 4-nitrophenyl carbonate esters of bis-THF alcohols are key intermediates for coupling the bis-THF P2 ligand to sulfonamide pharmacophores [4]. The distinct (3S,3aS,6aR) stereochemistry of this compound enables exploration of SAR around the P2 ligand stereochemistry, which is critical for binding affinity to the HIV-1 protease enzyme active site.

Quote Request

Request a Quote for BIS THF Nitro Derivative 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.